ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a sulfamoyl group at position 6, an imino-linked 4-phenoxybenzoyl substituent, and an ethyl acetate side chain. The Z-configuration of the imino group ensures spatial orientation critical for molecular interactions. Its synthesis likely involves multi-step reactions, possibly analogous to methods described for related benzothiazoles .
Properties
IUPAC Name |
ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S2/c1-2-32-22(28)15-27-20-13-12-19(35(25,30)31)14-21(20)34-24(27)26-23(29)16-8-10-18(11-9-16)33-17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFGKFHOSJZTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the formation of the benzothiazole ring. This is followed by the introduction of the phenoxybenzoyl group and the sulfamoyl group. The final step involves the esterification of the compound to form the ethyl acetate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the benzoyl and sulfamoyl groups. The final step involves esterification to form the ethyl acetate derivative. Key chemical reactions include:
- Oxidation : This reaction can introduce additional oxygen-containing functional groups.
- Reduction : This can simplify the compound to derivatives with lower molecular complexity.
- Substitution : Functional groups can be replaced using various reagents like halogens or alkyl groups.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It can be utilized in the development of new pharmaceuticals or materials due to its unique structural characteristics.
Biology
In biological research, this compound has shown promise in studies involving:
-
Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This property is valuable in drug design where enzyme modulation is required.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against certain cancer-related enzymes, suggesting a potential role in anticancer therapies.
Industry
In industrial applications, this compound can be used in the production of:
-
Dyes and Pigments : Its chemical structure allows it to function as a chromophore in dye synthesis.
- Case Study : Research indicated that this compound could be integrated into dye formulations to enhance color stability and vibrancy.
Comparative Analysis Table
| Application Area | Description | Case Study Reference |
|---|---|---|
| Chemistry | Building block for complex molecules | [Research on synthesis methods] |
| Biology | Enzyme inhibition studies | [Study on anticancer properties] |
| Industry | Production of dyes and pigments | [Research on dye formulations] |
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Core
The target compound shares structural homology with ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (), differing only in the benzoyl substituent (4-phenoxy vs. 2-chloro). The electron-donating phenoxy group may enhance solubility or stability compared to the electron-withdrawing chloro substituent, which could increase reactivity in electrophilic environments .
Compounds synthesized by Nassiri and Jalili () feature indole and cyanoacetate groups on the benzothiazole core. While these lack the sulfamoyl and imino-benzoyl motifs, their synthesis via ethyl bromocyanoacetate under reflux conditions suggests shared methodologies for introducing ester functionalities onto heterocyclic systems .
Sulfamoyl-Containing Derivatives
Sulfonylurea herbicides like metsulfuron-methyl () incorporate sulfamoyl and benzoate ester groups but utilize a triazine core instead of benzothiazole. However, the benzothiazole core may redirect activity toward non-herbicidal applications, such as enzyme inhibition in mammals .
Ester Group Modifications
The ethyl acetate side chain in the target compound contrasts with the pyridazinyl or isoxazolyl phenethylamino esters in (e.g., I-6230, I-6473). These analogs prioritize aromatic heterocycles (pyridazine, isoxazole) for π-π stacking or hydrogen bonding, whereas the target’s simpler ester may prioritize metabolic stability or passive diffusion in biological systems .
Biological Activity
Ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, structure, and various biological activities, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound features a benzothiazole core, which is known for its diverse biological properties.
Structural Formula
The molecular formula of the compound is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In a study conducted by Khalil et al. (2003), derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Ethyl 2-[(2Z)-... has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : Al-Khuzaie & Al-Majidi (2014) reported that derivatives of benzothiazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anticonvulsant Properties
Research indicates potential anticonvulsant effects attributed to the sulfamoyl group within the compound:
- Mechanism : The compound may modulate neurotransmitter release or inhibit specific ion channels involved in seizure activity.
- Supporting Studies : El-Azab et al. (2013) found that related benzothiazole derivatives significantly reduced seizure frequency in animal models.
Data Table: Summary of Biological Activities
| Biological Activity | Reference | Observations |
|---|---|---|
| Anticancer | Khalil et al., 2003 | Induced apoptosis in breast and liver cancer cells |
| Antimicrobial | Al-Khuzaie & Al-Majidi, 2014 | Effective against Staphylococcus aureus and E. coli |
| Anticonvulsant | El-Azab et al., 2013 | Reduced seizure frequency in animal models |
Q & A
Q. What are the core synthetic strategies for constructing the benzothiazole scaffold in this compound?
The benzothiazole core is synthesized via cyclization reactions starting with aminothiophenol derivatives and carboxylic acids or their equivalents. Key steps include:
- Formation of the thiazole ring : Reaction of 2-aminothiophenol with carbonyl-containing reagents (e.g., esters or acyl chlorides) under acidic or thermal conditions .
- Functionalization : Introduction of the sulfamoyl group at position 6 via sulfonation or substitution reactions.
- Imine bond formation : Condensation of the benzothiazole intermediate with 4-phenoxybenzoyl chloride to establish the (Z)-configured imino group . Example Protocol: Optimize cyclization temperature (80–120°C) and use anhydrous conditions to minimize side reactions .
Q. How can the structure and purity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm stereochemistry (Z-configuration) via coupling constants in -NMR and -NMR for carbonyl/imino group assignments .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases due to the sulfamoyl group’s potential as a transition-state mimic .
- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance imine bond formation efficiency .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce side products .
- Green chemistry : Replace traditional solvents with ionic liquids or ethanol-water mixtures to improve sustainability . Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +25% |
| Catalyst (ZnCl₂) | 5 mol% | +15% |
| Reaction Time | 12–18 hours | +10% |
Q. What computational methods predict target binding and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism risks . Key Finding: The sulfamoyl group shows strong hydrogen bonding with catalytic residues in COX-2 (binding energy: −9.2 kcal/mol) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Core modifications : Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenoxy ring to enhance enzyme affinity .
- Stereochemical analysis : Compare (Z) vs. (E) isomers via NOESY to determine configuration-dependent activity .
Q. How should contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolite formation using LC-MS/MS .
- Dose-response refinement : Adjust dosing regimens in animal models to account for rapid clearance or tissue distribution .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., knockout of suspected off-target proteins) .
Methodological Resources
- Synthetic Protocols : Refer to multi-step protocols for benzothiazole derivatives in , and 13.
- Theoretical Frameworks : Align experimental design with enzyme inhibition kinetics (Michaelis-Menten models) or QSAR principles .
- Data Analysis : Apply ANOVA or Bayesian statistics to resolve assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
